2-Amino-5-bromo-3-methylbenzoic acid
Overview
Description
2-Amino-5-bromo-3-methylbenzoic acid is an organic compound with the molecular formula C8H8BrNO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2, 5, and 3 of the benzene ring are substituted by an amino group, a bromine atom, and a methyl group, respectively . This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Mechanism of Action
Target of Action
It’s known that amines, a group to which this compound belongs, can interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
The compound likely interacts with its targets through a free radical reaction . In such reactions, a molecule like N-bromosuccinimide loses a bromo atom, leaving behind a radical that can interact with other molecules .
Biochemical Pathways
Amines can participate in a variety of biochemical reactions, including those involving enzymes and receptors .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Amino-5-bromo-3-methylbenzoic acid . These factors could include pH, temperature, and the presence of other molecules in the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-5-bromo-3-methylbenzoic acid can be synthesized through several methods. One common synthetic route involves the bromination of 3-methylbenzoic acid followed by nitration and reduction steps . The process can be summarized as follows:
Bromination: 3-Methylbenzoic acid is treated with bromine in the presence of a catalyst to introduce the bromine atom at the 5-position.
Nitration: The brominated product is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 2-position.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-bromo-3-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups such as hydroxylamine or amine derivatives.
Substitution: The bromine atom can be substituted by other nucleophiles in reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as iron powder and hydrochloric acid are used.
Substitution: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzoic acid derivatives .
Scientific Research Applications
2-Amino-5-bromo-3-methylbenzoic acid has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Amino-5-bromo-3-methylbenzoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various synthetic and research applications .
Properties
IUPAC Name |
2-amino-5-bromo-3-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-4-2-5(9)3-6(7(4)10)8(11)12/h2-3H,10H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWLPKYJTGUCBQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80474402 | |
Record name | 2-amino-5-bromo-3-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80474402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
206548-13-2 | |
Record name | 2-amino-5-bromo-3-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80474402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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